Home > Products > Screening Compounds P8564 > 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine
5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine - 2164697-36-1

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine

Catalog Number: EVT-3034958
CAS Number: 2164697-36-1
Molecular Formula: C10H11BrF2N2O
Molecular Weight: 293.112
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Bosentan (Ro 47-0204)* Compound Description: Bosentan, also known as Ro 47-0204, is a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. [] It exhibits affinity for both endothelin receptor subtypes, ETA and ETB. [] * Relevance: While not explicitly containing a 4,4-difluorocyclohexyl moiety, Bosentan served as a starting point for developing potent and selective ETA antagonists, including those with structural features present in 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine. [] The researchers aimed to improve ETA selectivity over ETB by modifying the structure of Bosentan, focusing on substitutions on the pyrimidine ring and the hydroxyethoxy side chain. [] These modifications led to compounds structurally similar to the target compound.

2. N-(6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-5-(4-methylphenyl)-4-pyrimidinyl)-4-tert-butylbenzenesulfonamide (7k)* Compound Description: This compound is a potent and highly selective endothelin ETA receptor antagonist. [] It exhibits an extremely high affinity for the human cloned ETA receptor (Ki = 0.0042 ± 0.0038 nM). [] The compound shows significant ETA selectivity with a 29,000-fold higher affinity for ETA over the ETB receptor (Ki = 130 ± 50 nM for the human cloned ETB receptor). []* Relevance: This compound shares a key structural similarity with 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine: the presence of a 5-bromo-2-pyrimidinyl ether moiety. [] This structural feature plays a crucial role in enhancing the affinity and selectivity for the ETA receptor. []

3. Ro 46-2005* Compound Description: Ro 46-2005 is an ET(A/B) mixed-type antagonist, demonstrating activity at both ETA and ETB receptors. [] * Relevance: Similar to Bosentan, Ro 46-2005 served as a basis for developing more potent and selective ETA antagonists. [] Research on Ro 46-2005 led to the discovery that incorporating a pyrimidine group into the hydroxyethoxy side chain significantly enhanced both the ETA receptor affinity and selectivity. [] This finding highlights the importance of the pyrimidine moiety present in 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine and its influence on ETA receptor interactions.

4. Macitentan (ACT-064992)* Compound Description: Macitentan is an orally active, potent dual endothelin receptor antagonist. [] It effectively inhibits ETA and exhibits significant affinity for the ETB receptor. [] Macitentan demonstrates excellent pharmacokinetic properties and high in vivo efficacy in hypertensive Dahl salt-sensitive rats. [] * Relevance: Although not explicitly containing a 4,4-difluorocyclohexyl group, Macitentan belongs to the same class of endothelin receptor antagonists as 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine. [] It shares a core structure of alkyl sulfamide substituted pyrimidines. [] Understanding the structure-activity relationship of Macitentan can provide insights into the potential biological activity and receptor interactions of the target compound. Furthermore, the development of Macitentan involved the identification of key pyrimidine intermediates, highlighting the importance of pyrimidine derivatives in medicinal chemistry research. []

5. 5-Fluoro-1-[(2-hydroxyethoxy)methyl]uracil (3)* Compound Description: This compound is a pyrimidine acyclonucleoside synthesized as part of a program focused on developing new 5-fluorouracil derivatives with improved safety profiles and reduced side effects. [] It showed antitumor activity against L1210 mouse leukemia cells in culture with an ID50 of 1.7 × 10−5 M. []* Relevance: While not directly containing a bromine or a 4,4-difluorocyclohexyl group, this compound exemplifies the exploration of modified pyrimidine structures for potential therapeutic applications. [] This relates to the broader research context of 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine, which likely belongs to a series of synthesized compounds with varying substituents on the pyrimidine ring for exploring structure-activity relationships.

6. 2,2’-{[5-(4-bromophenyl)pyrimidine-4,6diyl]bis(oxy)}diethanol (8)7. 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine (9)8. N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N’propylsulfamide (10)9. 2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino}pyrimidin-4yl]oxy}ethylacetate (11)* Compound Description: These four compounds (8, 9, 10, 11) are identified as related substances or impurities observed during the process development of Macitentan. [] They were detected by high-performance liquid chromatography (HPLC) in the final crude material of Macitentan synthesis. []
Relevance:* These compounds, although considered impurities in the context of Macitentan synthesis, likely share structural similarities with both Macitentan and 5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine. [] Their presence highlights the potential for side reactions and the generation of structurally related compounds during the synthesis of complex pyrimidine derivatives. The identification and characterization of these impurities provide valuable information for optimizing synthetic routes and ensuring the purity of the target compound. []

Properties

CAS Number

2164697-36-1

Product Name

5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine

IUPAC Name

5-bromo-2-(4,4-difluorocyclohexyl)oxypyrimidine

Molecular Formula

C10H11BrF2N2O

Molecular Weight

293.112

InChI

InChI=1S/C10H11BrF2N2O/c11-7-5-14-9(15-6-7)16-8-1-3-10(12,13)4-2-8/h5-6,8H,1-4H2

InChI Key

WXTUJPJGDULZSM-UHFFFAOYSA-N

SMILES

C1CC(CCC1OC2=NC=C(C=N2)Br)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.